[2-(2H-1,3-benzodioxol-5-yl)ethyl][(3-bromo-4-methoxyphenyl)methyl]amine
Overview
Description
[2-(2H-1,3-benzodioxol-5-yl)ethyl][(3-bromo-4-methoxyphenyl)methyl]amine is a complex organic compound that features both benzodioxole and bromomethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2H-1,3-benzodioxol-5-yl)ethyl][(3-bromo-4-methoxyphenyl)methyl]amine typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Bromination and Methoxylation: The phenyl ring is brominated using bromine in the presence of a catalyst, followed by methoxylation using methanol and a base.
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the bromomethoxyphenyl group using a suitable amine and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(2H-1,3-benzodioxol-5-yl)ethyl][(3-bromo-4-methoxyphenyl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of benzodioxole and bromomethoxyphenyl groups with biological macromolecules. It may serve as a probe for investigating enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against various biological targets, including enzymes and receptors, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-(2H-1,3-benzodioxol-5-yl)ethyl][(3-bromo-4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The benzodioxole group can interact with enzymes or receptors, potentially inhibiting their activity. The bromomethoxyphenyl group may enhance binding affinity or selectivity towards certain targets. The exact pathways and targets depend on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
[2-(2H-1,3-benzodioxol-5-yl)ethyl][(4-methoxyphenyl)methyl]amine: Lacks the bromine atom, which may affect its reactivity and binding properties.
[2-(2H-1,3-benzodioxol-5-yl)ethyl][(3-chloro-4-methoxyphenyl)methyl]amine: Contains a chlorine atom instead of bromine, which may alter its chemical and biological properties.
[2-(2H-1,3-benzodioxol-5-yl)ethyl][(3-bromo-4-hydroxyphenyl)methyl]amine: Has a hydroxyl group instead of a methoxy group, potentially affecting its reactivity and solubility.
Uniqueness
The presence of both benzodioxole and bromomethoxyphenyl groups in [2-(2H-1,3-benzodioxol-5-yl)ethyl][(3-bromo-4-methoxyphenyl)methyl]amine makes it unique. The bromine atom can participate in various substitution reactions, while the methoxy group can undergo oxidation, providing a versatile platform for chemical modifications and applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(3-bromo-4-methoxyphenyl)methyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-20-15-4-3-13(8-14(15)18)10-19-7-6-12-2-5-16-17(9-12)22-11-21-16/h2-5,8-9,19H,6-7,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPOKEOUHNXSGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CC3=C(C=C2)OCO3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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